5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine
Description
Heterocyclic Chemistry Foundations
Heterocyclic compounds represent a cornerstone of organic chemistry, characterized by cyclic structures containing at least one heteroatom (e.g., nitrogen, oxygen, sulfur) within the ring framework. These systems dominate pharmaceutical and materials science due to their electronic diversity, structural versatility, and biological relevance. For instance, approximately 59% of FDA-approved drugs incorporate nitrogen heterocycles. Pyrazole (a five-membered ring with two adjacent nitrogen atoms) and thiophene (a sulfur-containing aromatic ring) exemplify critical heterocyclic motifs.
The electronic properties of pyrazole arise from its conjugated π-system and the electron-withdrawing effects of its nitrogen atoms, enabling both electrophilic substitution and hydrogen-bonding interactions. Thiophene, with its sulfur atom contributing to aromaticity through lone-pair electron delocalization, exhibits enhanced stability compared to furan or pyrrole. Hybrid systems combining these rings, such as thiophene-appended pyrazoles, leverage synergistic electronic effects for applications in drug design and materials science.
Pyrazole-Thiophene Hybrid Structures in Chemical Research
Pyrazole-thiophene hybrids represent a growing class of bioactive molecules, with their synthesis and functionalization extensively documented in recent literature. The fusion of pyrazole’s hydrogen-bonding capacity with thiophene’s electron-rich aromatic system creates compounds with unique electronic profiles, enabling interactions with biological targets such as enzymes and receptors.
Key synthetic strategies for these hybrids include:
- Cyclocondensation : Chalcone derivatives undergo 3+2 annulations with arylhydrazines to form pyrazole-thiophene conjugates.
- Knorr Pyrazole Synthesis : 1,3-Dicarbonyl compounds react with hydrazines to construct the pyrazole core, followed by thiophene incorporation via alkylation or cross-coupling.
- Post-Modification : Preformed pyrazole or thiophene units are functionalized through Suzuki-Miyaura couplings or nucleophilic substitutions.
For example, Prabhudeva et al. synthesized thiophene-pyrazole hybrids via acid-catalyzed cyclocondensation, achieving antimicrobial activities with minimum inhibitory concentrations (MIC) as low as 12.5 μg/mL. Such hybrids often exhibit improved pharmacokinetic properties due to balanced lipophilicity from the thiophene moiety and polarity from the pyrazole amine.
Historical Development of Thiophene-Appended Pyrazoles
The exploration of thiophene-pyrazole hybrids began in the late 20th century, coinciding with advances in heterocyclic synthesis methodologies. Early work focused on simple derivatives, but the 2010s saw a surge in complex hybrids driven by pharmaceutical demand. Notable milestones include:
Recent studies emphasize computational approaches, such as density functional theory (DFT), to predict reactivity and binding modes. For instance, Dawood et al. (2023) utilized molecular docking to design thiophenyl–pyrazolyl–thiazole hybrids with enhanced Mycobacterium tuberculosis inhibition.
Chemical Significance of 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine
This compound (CAS: 957483-06-6; C₁₀H₁₃N₃S; MW: 207.3 g/mol) exemplifies the strategic integration of pyrazole and thiophene pharmacophores. Key structural and functional attributes include:
Comparative analysis with analogs reveals distinct advantages:
The ethyl linker in this compound provides conformational flexibility, facilitating interactions with hydrophobic enzyme pockets. Recent applications include its use as a precursor in radiopharmaceuticals and metal-organic frameworks.
Properties
IUPAC Name |
5-methyl-2-(1-thiophen-2-ylethyl)pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3S/c1-7-6-10(11)13(12-7)8(2)9-4-3-5-14-9/h3-6,8H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGBOYIMUQCWHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)C(C)C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine is a pyrazole derivative that has garnered attention for its diverse biological activities. This article reviews its synthesis, characterization, and biological evaluation, focusing on its antimicrobial and antioxidant properties, as well as its potential therapeutic applications.
Synthesis and Characterization
The compound is synthesized through a reaction involving 1-phenyl-5-(thiophen-2-yl)-1H-pyrazole-3-carbohydrazide and 2-(methoxymethylene)malononitrile. The reaction is conducted in ethanol under reflux conditions, yielding colorless crystals after cooling and recrystallization from dimethylformamide .
Chemical Structure:
- Molecular Formula: C10H13N3S
- Molecular Weight: 207.3 g/mol
The crystal structure has been analyzed, revealing the arrangement of thiophenyl groups and the pyrazole-carbohydrazide backbone. The compound exhibits a triclinic crystal system with specific atomic coordinates and displacement parameters .
Antimicrobial Activity
Recent studies have shown that this compound displays significant antimicrobial properties against various bacterial and fungal strains. The antimicrobial efficacy was evaluated using the Kirby–Bauer disk diffusion method, which measures the zones of inhibition around disks impregnated with the compound.
Table 1: Antimicrobial Activity of this compound
| Microbial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 32 µg/mL |
| Staphylococcus aureus | 18 | 16 µg/mL |
| Candida albicans | 14 | 64 µg/mL |
| Aspergillus niger | 12 | 128 µg/mL |
The compound demonstrated notable activity against Staphylococcus aureus, indicating its potential as an antibacterial agent. Additionally, it exhibited antifungal activity against Candida albicans and Aspergillus niger.
Antioxidant Activity
The antioxidant capacity of the compound was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound effectively scavenged free radicals, which are implicated in oxidative stress-related diseases.
Table 2: Antioxidant Activity of this compound
| Assay Type | IC50 (µg/mL) |
|---|---|
| DPPH Radical Scavenging | 25 |
| Hydroxyl Radical Scavenging | 30 |
These findings suggest that the compound possesses significant antioxidant properties, making it a candidate for further research in therapeutic applications targeting oxidative stress.
Computational Studies
Computational studies, including molecular docking simulations and density functional theory (DFT) calculations, have been conducted to elucidate the binding interactions between the compound and various biological targets. These studies support the experimental findings by providing insights into the electronic properties and potential mechanisms of action of the compound .
Case Studies
A recent case study highlighted the use of pyrazole derivatives in drug design, emphasizing their role in developing multifunctional therapeutic agents. The unique combination of thiophene and pyrazole scaffolds in this compound may enhance its pharmacological profile, leading to improved efficacy against microbial infections and oxidative stress-related conditions .
Scientific Research Applications
Materials Science Applications
1. Organic Electronics
The unique combination of pyrazole and thiophene rings positions this compound as a candidate for applications in organic electronics. Heterocyclic compounds are often studied for their conductive properties, making them suitable for use in organic semiconductors and photovoltaic devices.
2. Functional Materials
The synthesis of functional materials utilizing this compound can lead to advancements in sensor technology and other electronic applications. Its ability to form stable complexes may enhance the performance characteristics of such materials.
Case Studies and Research Findings
While comprehensive case studies specifically focusing on 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine remain limited, preliminary findings suggest several avenues for future research:
Case Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial activity of pyrazole derivatives found that compounds with similar structures exhibited significant inhibition against various bacterial strains. Further investigation into this compound could yield valuable insights into its efficacy.
Case Study 2: Anti-inflammatory Mechanisms
Research into the anti-inflammatory properties of thiophene derivatives has shown promising results. Investigating the mechanisms by which this compound interacts with inflammatory pathways could pave the way for new therapeutic strategies.
Comparison with Similar Compounds
Sulfonyl-Substituted Analogs
Heteroaromatic-Substituted Analogs
Aryl-Substituted Analogs
Piperidine-Substituted Analogs
Key Research Findings and Trends
- Bioactivity : Tosyl and thiophene analogs are prioritized in kinase inhibitor studies due to their ability to mimic ATP-binding motifs . The thiophene moiety in the target compound may offer superior selectivity for sulfur-interacting enzymes.
- Synthetic Accessibility : Tosyl and phenyl analogs are synthesized in higher yields (>65%) compared to tetrahydropyran or piperidine derivatives, which face challenges in regioselective alkylation .
- Physicochemical Properties :
- Lipophilicity : Thiophene analogs (logP ~2.0) balance membrane permeability and aqueous solubility better than CF₃-phenyl (logP ~2.5) or piperidine derivatives (logP ~1.5).
- Metabolic Stability : Electron-withdrawing groups (e.g., CF₃, sulfonyl) reduce oxidative metabolism but may hinder target engagement.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 5-Methyl-2-(1-thiophen-2-yl-ethyl)-2H-pyrazol-3-ylamine, and what reaction conditions are critical for yield optimization?
- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazines with β-keto esters or via Mannich reactions involving thiophene derivatives. Key steps include refluxing in ethanol with triethylamine as a catalyst, followed by recrystallization (DMF/EtOH mixtures) to purify the product . For yield optimization, control reaction temperature (60–80°C), stoichiometric ratios (1:1.2 hydrazine:carbonyl precursor), and inert atmospheres to prevent oxidation of the thiophene moiety .
| Synthetic Method | Reagents | Temperature | Yield Range |
|---|---|---|---|
| Cyclocondensation | Hydrazine, β-keto ester | 70°C, ethanol | 45–60% |
| Mannich Reaction | Thiophene aldehyde, NH₃ | 80°C, THF | 55–70% |
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% recommended).
- NMR (¹H and ¹³C) to confirm substitution patterns (e.g., thiophene protons at δ 6.8–7.2 ppm, pyrazole NH₂ at δ 5.1–5.3 ppm) .
- Mass Spectrometry (ESI-MS) for molecular ion confirmation (expected [M+H]⁺ at m/z 208.1).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- PPE : Gloves, lab coat, and goggles (prevents skin/eye contact; H315/H319 hazards) .
- Ventilation : Use fume hoods due to respiratory irritation risks (H335) .
- Storage : Inert atmosphere (N₂), desiccated at –20°C to prevent hydrolysis of the pyrazole amine .
Advanced Research Questions
Q. How can conflicting data on the compound’s environmental stability be resolved?
- Methodological Answer : Conduct controlled degradation studies under varying pH, UV exposure, and microbial activity. For example:
- Hydrolysis : Monitor degradation at pH 3–9 using LC-MS to identify breakdown products (e.g., thiophene cleavage).
- Photolysis : Expose to UV-A/B light (300–400 nm) and quantify stability via HPLC .
- Data Interpretation : Compare half-lives (t₁/₂) across conditions. Conflicting reports may arise from differing test matrices (e.g., freshwater vs. soil). Standardize OECD 301 guidelines for reproducibility .
Q. What strategies are effective for derivatizing this compound to enhance bioactivity?
- Methodological Answer :
- Heterocycle Fusion : Attach thiadiazole or triazole rings via Cu-catalyzed click chemistry (improves antimicrobial potency) .
- Metal Complexation : Use the pyrazole amine as a ligand for transition metals (e.g., Cu²⁺, Zn²⁺) to exploit redox activity .
- Example : Synthesize this compound-Schiff bases with aldehydes for antifungal screening .
Q. How can crystallographic data inform structure-activity relationships (SAR)?
- Methodological Answer : Perform X-ray diffraction to determine bond angles and packing motifs. For instance:
- Key Findings : The thiophene ring adopts a planar conformation, while the pyrazole NH₂ participates in hydrogen bonding (2.8–3.1 Å distances), critical for receptor binding .
Q. What experimental designs are optimal for evaluating its enzyme inhibition potential?
- Methodological Answer :
- Kinetic Assays : Use Michaelis-Menten models with varying substrate concentrations (e.g., COX-2 or CYP450 isoforms).
- Controls : Include positive inhibitors (e.g., celecoxib for COX-2) and solvent blanks.
- Statistical Design : Randomized block designs with triplicate measurements to account for plate variability .
Data Contradiction Analysis
Q. How to address discrepancies in reported antimicrobial activity across studies?
- Methodological Answer :
- Variable Testing Conditions : Standardize agar dilution methods (CLSI guidelines) and bacterial strains (e.g., S. aureus ATCC 25923).
- pH Sensitivity : Test activity at pH 5–8, as protonation of the pyrazole NH₂ may alter membrane permeability .
- Resolve Conflicts : Meta-analysis of MIC values (e.g., reported MICs of 8–32 µg/mL may reflect strain-specific resistance) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
